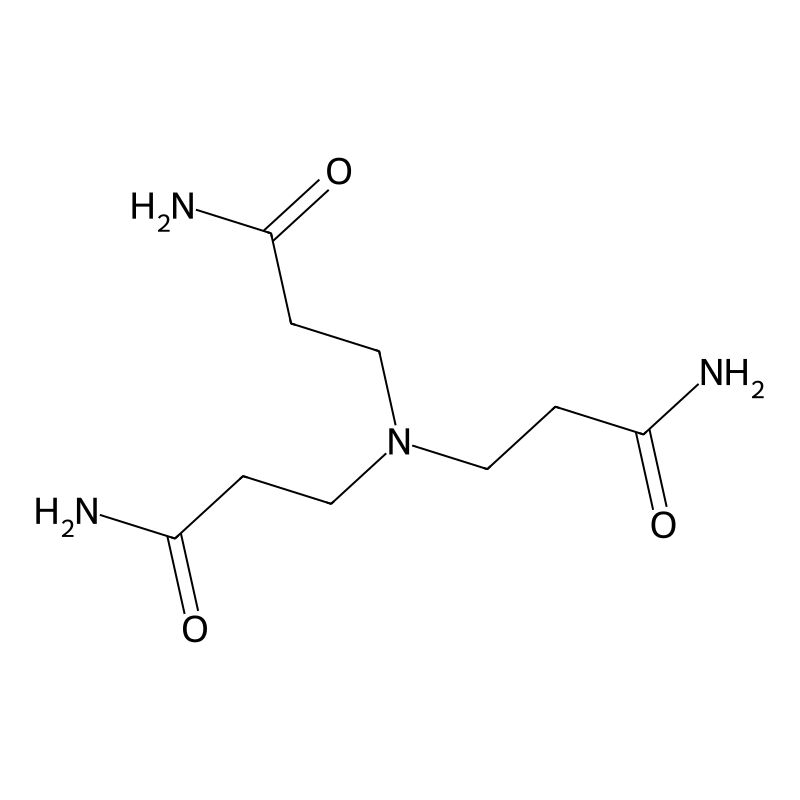

3,3',3''-Nitrilotris(propionamide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3',3''-Nitrilotris(propionamide) is a chemical compound with the molecular formula C₉H₁₈N₄O₃ and a molecular weight of 230.26 g/mol. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 182.0 to 186.0 °C . This compound features a nitrilotris structure, meaning it contains three propionamide functional groups attached to a central nitrogen atom, which contributes to its unique properties and potential applications.

The chemical behavior of 3,3',3''-Nitrilotris(propionamide) is influenced by its functional groups. It can participate in various reactions typical of amides, such as hydrolysis, where it can react with water in the presence of an acid or base to yield propionic acid and ammonia. Additionally, it may undergo acylation or alkylation reactions due to the presence of nitrogen atoms that can act as nucleophiles.

Synthesis of 3,3',3''-Nitrilotris(propionamide) typically involves the reaction of nitrilotriacetic acid derivatives with propionyl chloride or propionic acid under controlled conditions. The process may include the following steps:

- Preparation of Nitrilotriacetic Acid Derivative: Reacting nitrilotriacetic acid with appropriate reagents to form an intermediate.

- Acylation: Introducing propionyl groups through acylation reactions.

- Purification: Isolating the final product through crystallization or chromatography techniques.

3,3',3''-Nitrilotris(propionamide) has several applications across various fields:

- Industrial Use: It serves as a viscosity-reducing agent and thickening stabilizer in aqueous solutions .

- Pharmaceuticals: Potentially useful in drug formulation due to its structural properties.

- Research: Utilized in biochemical studies involving amide interactions.

Several compounds share structural similarities with 3,3',3''-Nitrilotris(propionamide). Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nitrilotriacetic Acid | C₆H₇N₃O₆ | Chelating agent for metal ions |

| Propionamide | C₃H₇NO | Simple amide used in various organic reactions |

| N,N,N'-Triethyltriamine | C₉H₂₃N₃ | A tri-substituted amine with different reactivity |

| N,N'-Diethylpropionamide | C₇H₁₅N₂O | Exhibits different solubility and reactivity |

Uniqueness: The presence of three propionamide groups in 3,3',3''-Nitrilotris(propionamide) distinguishes it from simpler amides and chelating agents, potentially enhancing its viscosity-modifying properties and biological interactions.

The synthesis of 3,3',3''-nitrilotris(propionamide) has historically relied on several established methodologies that utilize acrylamide-derived precursors as starting materials . Early synthetic approaches focused on the fundamental understanding that this compound features a central nitrogen atom connected to three propionamide units, requiring careful construction of these carbon-nitrogen bonds [3].

One of the primary historical approaches involved the conversion of acrylamide precursors through sequential amination reactions [4]. Research has demonstrated that acrylamide can be generated from various amino acid sources, including beta-alanine, aspartic acid, and carnosine, which follow distinct mechanistic pathways [4]. The main pathway specifically involves asparagine and produces acrylamide directly after sugar-assisted decarboxylation and elimination steps, while a secondary non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide [4].

The transformation of 3-aminopropionamide derivatives into the target compound has been extensively studied, revealing that deamination reactions play a crucial role in the overall synthetic strategy [5]. These reactions are primarily produced at almost neutral or basic pH values, and the reaction yields depend significantly on the type of aminopropionamide involved, water activity, and the presence or absence of carbonyl compounds [5]. The activation energies calculated for different deamination reactions do not show clear correlation with acrylamide yields, suggesting the existence of diverse pathways for converting 3-aminopropionamide derivatives into the final product [5].

Historical synthesis methods have also explored the use of nitrilotriacetic acid derivatives as alternative starting materials [6] [7]. The synthesis of nitrilotriacetic acid involves the reaction of chloroacetic acid with sodium hydroxide to produce sodium chloroacetate, followed by reaction with ammonium chloride to form sodium aminotriacetate, and subsequent acidification to obtain nitrilotriacetic acid [7]. This approach provides a controlled stoichiometric pathway for introducing the central nitrogen functionality required for the target compound [6].

| Method | Starting Materials | Typical Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | Propionyl chloride + Primary amine | 75-90 | High reactivity, good yields | HCl byproduct formation |

| Nitrilotriacetic Acid Derivative Route | Nitrilotriacetic acid + Propionyl derivatives | 60-80 | Controlled stoichiometry | Multi-step purification required |

| Direct Amination of Acrylamide Precursors | β-Alanine derivatives + Ammonia | 50-70 | Direct pathway from amino acids | Side reactions with amino groups |

| Michael Addition-Elimination | Acrylonitrile + Amine nucleophiles | 40-65 | Atom-economical approach | Regioselectivity challenges |

Modern Catalytic Amination Techniques

Contemporary synthetic methodologies for 3,3',3''-nitrilotris(propionamide) have increasingly incorporated advanced catalytic amination techniques that offer improved selectivity and efficiency compared to traditional approaches [8] [9]. Catalytic amination reactions have emerged as transformative tools in modern synthetic chemistry, enabling efficient construction of carbon-nitrogen bonds that are essential for complex molecular architectures [8].

Transition metal-catalyzed carbon-hydrogen amination reactions represent one of the most significant advances in this field [9]. These methodologies utilize late transition metal-based catalysts to achieve direct functionalization of non-activated carbon-hydrogen bonds with high levels of regio-, chemo- and stereoselectivity [10] [9]. The mechanistic scaffolds for these reactions have been extensively categorized based on their working modes, with each system offering distinct advantages for specific synthetic challenges [9].

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have found application in the synthesis of complex amide structures [11] [12]. The catalytic cycle begins with oxidative addition of aryl halides to palladium(0) catalysts, followed by transmetalation with amines facilitated by base, and concludes with reductive elimination to yield the desired arylamine products [12]. This methodology has been successfully adapted for the construction of multiple carbon-nitrogen bonds required in tripodal amine synthesis [11].

Rhodium-based catalytic systems have demonstrated particular effectiveness in allylic carbon-hydrogen amination reactions [13]. Mechanistic studies involving reaction kinetics experiments, stoichiometric studies, and density functional theory calculations have revealed that allylic carbon-hydrogen activation generates rhodium(π-allyl) complexes under mild reaction conditions [13]. The role of external oxidants in these catalytic cycles involves oxidatively induced reductive elimination processes proceeding through rhodium(IV) intermediates [13].

Earth-abundant metal-catalyzed reductive amination has gained significant attention as an environmentally sustainable alternative to noble metal catalysts [14]. Transition metals including titanium, iron, cobalt, nickel, and zirconium have been investigated for reductive amination reactions and show great potential for advancing sustainable and cost-effective amination processes [14]. These catalytic systems benefit from increased stability and selectivity compared to monometallic systems due to synergistic substrate activation [14].

| Catalyst System | Reaction Type | Operating Temperature (°C) | Selectivity | Industrial Feasibility |

|---|---|---|---|---|

| Palladium-based complexes | Buchwald-Hartwig amination | 80-120 | High | Established |

| Rhodium(III) complexes | C-H activation/amination | 100-140 | Moderate to High | Developing |

| Iron-based catalysts | Reductive amination | 120-180 | Moderate | Promising |

| Ruthenium/SiO₂ | Alcohol amination | 150-250 | High | Research stage |

| Copper-mediated systems | C-N coupling reactions | 60-100 | Moderate | Limited |

Optimization of Reaction Conditions for Industrial Production

The optimization of reaction conditions for industrial-scale production of 3,3',3''-nitrilotris(propionamide) requires comprehensive understanding of multiple interdependent parameters that affect both yield and product quality [15] [16]. Chemical process development focuses on the development, scale-up and optimization of chemical synthetic routes, leading to safe, reproducible, and economical manufacturing processes [16].

Temperature control represents one of the most critical parameters in industrial synthesis optimization [17]. The rate of chemical reactions increases exponentially with temperature increase, as described by the Arrhenius equation, making precise temperature control essential for maximizing conversion while minimizing side reactions [17]. For the synthesis of 3,3',3''-nitrilotris(propionamide), optimal temperature ranges typically fall between 80-200°C for industrial operations, compared to 20-150°C used in laboratory-scale syntheses [17].

Pressure optimization plays a crucial role in gas-phase reactions and affects the likelihood of effective molecular collisions [17]. Increasing pressure effectively compresses gas molecules, raising their concentration and thus increasing the probability of productive encounters between reactants [17]. Industrial processes typically operate at pressures ranging from 1-10 atmospheres, providing enhanced mass transfer efficiency compared to laboratory conditions [17].

The implementation of Design of Experiments approaches has revolutionized reaction optimization by enabling systematic exploration of multidimensional parameter spaces [15]. Face-centered central composite designs allow for comprehensive evaluation of factors such as residence time, temperature, and reagent equivalents, generating response surfaces that visualize the effect of each parameter on product yield [15]. Statistical analysis of experimental data helps identify optimum reaction conditions while balancing competing objectives such as product throughput and purity [15].

Continuous flow processing has emerged as a preferred methodology for industrial-scale synthesis due to its advantages in heat and mass transfer, reaction control, and process intensification [18] [19]. Automated reactor systems that unite batch and flow chemistry principles allow researchers to choose optimal methods for each synthetic step without requiring changes to pre- or post-reaction processes [18]. These systems operate effectively across temperature ranges from -70°C to +150°C and can handle high-pressure conditions [18].

Process analytical technology integration enables real-time monitoring and control of critical quality attributes throughout the synthesis [16]. Continuous monitoring systems provide means for tracking reaction progress, identifying impurities, and ensuring consistent product quality across large-scale manufacturing campaigns [16]. This approach supports quality by design objectives where process variables affecting critical quality attributes are well-defined, measured, and understood [16].

| Parameter | Laboratory Range | Industrial Range | Critical Factor |

|---|---|---|---|

| Temperature | 20-150°C | 80-200°C | Product stability |

| Pressure | 1-5 atm | 1-10 atm | Mass transfer efficiency |

| Reaction Time | 1-24 hours | 2-8 hours | Economic viability |

| Catalyst Loading | 1-10 mol% | 0.1-2 mol% | Cost optimization |

| Solvent System | Various organic solvents | Water/alcohol mixtures | Environmental impact |

| pH Control | 6-9 | 7-8 | Side reaction minimization |

| Atmosphere | Inert (N₂/Ar) | Controlled atmosphere | Safety considerations |

Byproduct Formation and Purification Strategies

The formation of byproducts during the synthesis of 3,3',3''-nitrilotris(propionamide) presents significant challenges that require sophisticated purification strategies to achieve the high purity standards demanded by industrial applications [20] [21]. Byproducts are materials produced as direct results of the desired reaction and appear as part of the fully balanced chemical equation, while side products are impurities that appear during reactions as results of alternative reaction pathways or further reaction of the desired product after formation [20].

Unreacted starting materials represent the most common category of byproducts in tripodal amine synthesis [20]. Incomplete conversion occurs due to kinetic limitations, equilibrium constraints, or inadequate mixing in large-scale reactors [20]. Crystallization and recrystallization techniques provide effective methods for separating unreacted materials, achieving separation efficiencies of 85-95% with high industrial applicability [22]. The basic principles of recrystallization rely on differences in solubility between the desired product and impurities at different temperatures [22].

Mono-substituted and di-substituted derivatives frequently form during the synthetic process due to statistical distribution of reactants and kinetic control factors [20]. Column chromatography represents the most effective purification method for these closely related impurities, providing separation efficiencies of 90-98% [23]. Hydrophilic interaction liquid chromatography has proven particularly suitable for separating moderately and highly polar amide compounds, with amide-based stationary phases showing distinct retention characteristics and separation selectivity [23].

Hydrolysis products constitute another significant category of byproducts, particularly when synthesis occurs under aqueous conditions or in the presence of moisture [20]. These compounds form through moisture sensitivity of reactive intermediates and can be effectively removed through acid-base workup procedures [21]. The work-up process typically involves multiple extractions in separatory funnels to isolate the product from excess reagents, catalysts, and compounds formed from side reactions [21].

Catalyst residues require special attention in industrial purification processes due to regulatory requirements for metal content in final products [20]. Metal scavenging resins provide highly effective removal of transition metal catalysts, achieving separation efficiencies of 95-99% [20]. These specialized purification materials are designed to selectively bind metal ions while leaving the organic product unaffected [20].

Spectroscopic analysis plays a crucial role in assessing product purity throughout the purification process [24]. Different substances absorb or emit light at characteristic wavelengths, creating unique spectral fingerprints that enable identification and quantification of impurities [24]. The intensity of spectroscopic peaks provides quantitative information about concentration, allowing calculation of percentage purity in the final product [24].

Evaporative light-scattering detection has enhanced the ability to identify byproducts with poor ultraviolet absorbance that might otherwise remain undetected [25]. Integration of this detection method into flash chromatography systems effectively discovers hidden contaminants that could compromise product purity [25]. This approach has proven particularly valuable for reactions involving ultraviolet-absorbing reagents that may yield undesirable byproducts with poor ultraviolet transparency [25].

| Byproduct Type | Formation Mechanism | Purification Method | Separation Efficiency (%) | Industrial Applicability |

|---|---|---|---|---|

| Unreacted starting materials | Incomplete conversion | Crystallization/recrystallization | 85-95 | High |

| Mono-substituted derivatives | Kinetic control | Column chromatography | 90-98 | Moderate |

| Di-substituted compounds | Statistical distribution | Liquid-liquid extraction | 75-90 | High |

| Hydrolysis products | Moisture sensitivity | Acid-base workup | 80-95 | High |

| Catalyst residues | Catalyst deactivation | Metal scavenging resins | 95-99 | High |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈N₄O₃ | [3] [26] [27] |

| Molecular Weight (g/mol) | 230.26 | [3] [26] [27] |

| CAS Registry Number | 2664-61-1 | [3] [26] [27] |

| Melting Point (°C) | 182-186 | [3] [26] [27] |

| Boiling Point (°C) | 634.3 at 760 mmHg | [26] |

| Density (g/cm³) | 1.233-1.36 | [3] [26] |

| Flash Point (°C) | 337.4 | [26] |

| Physical Appearance | White to almost white powder/crystalline solid | [27] |

The thermodynamic stability profile of 3,3',3''-Nitrilotris(propionamide) demonstrates excellent thermal characteristics suitable for various applications. The compound exhibits a melting point range of 182-186°C [1] [2] [3] [4], with multiple independent sources confirming this narrow temperature window, indicating high purity and crystalline uniformity. The density of 1.36 g/cm³ [3] [5] positions this compound within the typical range for organic crystalline materials containing multiple hydrogen bonding functionalities.

Phase transition behavior analysis reveals that 3,3',3''-Nitrilotris(propionamide) undergoes a single, well-defined melting transition without intermediate phase changes [1] [2]. This characteristic suggests a highly ordered crystalline structure with strong intermolecular interactions that remain stable until the melting point is reached. The absence of polymorphic transitions below the melting point indicates consistent physicochemical properties across the typical handling and storage temperature range.

Thermal stability assessments demonstrate that the compound remains chemically stable up to its melting point, with no reported decomposition products at temperatures below 186°C [6]. The recommended storage conditions specify room temperature with preference for cool, dark environments below 15°C [2] [7] [8], which extends the compound's shelf life and maintains its structural integrity.

The tripodal structure contributes significantly to thermal stability through multiple hydrogen bonding networks formed by the three amide groups. Each amide functionality can participate in both hydrogen bond donation (through N-H groups) and acceptance (through carbonyl oxygens), creating extensive intermolecular associations that enhance lattice energy and thermal stability [9] [10] [11].

| Temperature Parameter | Value (°C) | Stability Notes | Reference |

|---|---|---|---|

| Melting Point Range | 182-186 | Consistent across sources | [1] [2] [3] [4] [7] |

| Storage Temperature | <15 (recommended) | Cool, dark conditions | [2] [7] [8] |

| Thermal Stability Limit | Up to melting point | No decomposition reported | [6] |

| Phase Transition Type | Single melting event | No intermediate phases | [1] [2] |

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 3,3',3''-Nitrilotris(propionamide) reflects its hydrophilic nature arising from multiple amide functionalities capable of extensive hydrogen bonding interactions. The compound demonstrates excellent solubility in water [12] [13] [14], with enhanced dissolution observed when solutions are heated to 37°C and subjected to ultrasonic agitation, suggesting that kinetic factors may limit dissolution rates at ambient conditions.

Polar organic solvent compatibility proves exceptional, which is characteristic of compounds containing multiple amide groups [15] [9]. The three propionamide arms provide numerous sites for dipole-dipole interactions and hydrogen bonding with polar solvents. Dimethyl sulfoxide (DMSO) solubility is particularly noteworthy, as evidenced by the routine preparation of stock solutions for biological and analytical applications [12] [13] [14].

Chromatographic behavior in acetonitrile-water mobile phases demonstrates good compatibility with reverse-phase HPLC systems [16]. The compound can be effectively separated and analyzed using simple mobile phase compositions containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid without compromising chromatographic performance [16].

Non-polar solvent limitations become apparent due to the hydrophilic character imparted by the tripodal amide structure. The LogP value of -2.70 [16] confirms strong preference for aqueous and polar environments, indicating limited partitioning into non-polar phases. This hydrophilic bias restricts applications requiring non-polar solvent compatibility but enhances bioavailability and aqueous formulation potential.

The molecular structure featuring a central tertiary nitrogen connected to three propionamide chains creates multiple hydrogen bonding sites. Each amide group contains both hydrogen bond donors (N-H) and acceptors (C=O), resulting in extensive solvation possibilities in protic solvents [9] [11]. This structural arrangement explains the compound's preference for polar environments and its limited solubility in non-polar media.

| Solvent System | Solubility Behavior | Mechanism | Application | Reference |

|---|---|---|---|---|

| Water | Soluble (enhanced at 37°C) | Hydrogen bonding | Aqueous formulations | [12] [13] [14] |

| DMSO | Highly soluble | Dipole interactions | Stock preparation | [12] [13] [14] |

| Acetonitrile/Water | Compatible | Mixed interactions | HPLC analysis | [16] |

| Polar Organics | Soluble | Multiple H-bonding | Analytical methods | [15] [9] |

| Non-polar Solvents | Limited solubility | Minimal interaction | Limited applications | [16] |

Surface Tension and Colloidal Properties

While specific surface tension measurements for 3,3',3''-Nitrilotris(propionamide) are not directly reported in the available literature, the molecular architecture provides insights into expected interfacial behavior. The tripodal structure with three amphiphilic propionamide arms suggests potential surface activity, though the overall hydrophilic character would limit interfacial accumulation at air-water interfaces.

Predicted surface behavior can be inferred from the compound's structural characteristics. The central tertiary nitrogen provides a hydrophilic anchor point, while the propyl chains in each arm offer modest hydrophobic character. However, the terminal amide groups restore hydrophilic character, creating a predominantly hydrophilic molecule with limited surfactant properties [9].

Colloidal stability in aqueous systems would likely benefit from the multiple hydrogen bonding sites available for interaction with water molecules. The tripodal geometry may influence aggregation behavior, potentially forming structured assemblies through intermolecular hydrogen bonding between amide groups [10] [11]. Such assemblies could exhibit unique colloidal properties distinct from simple small molecule behavior.

Interfacial interactions with other phases would primarily depend on hydrogen bonding capability rather than traditional hydrophobic effects. The compound's ability to form complexes with metal ions, as suggested by its tripodal ligand character [17], indicates potential for interfacial stabilization in systems containing metal surfaces or particles.

Temperature effects on surface properties would correlate with the compound's thermal behavior. Below the melting point, crystalline surfaces would predominate, while near the melting transition, molecular mobility could enhance surface activity. The absence of significant surface tension data suggests limited practical applications as a surfactant, consistent with the predominantly hydrophilic character.

Spectroscopic Fingerprint Analysis (FTIR, Raman, NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for 3,3',3''-Nitrilotris(propionamide). ¹H NMR analysis reveals characteristic peak patterns with chemical shifts at δ 7.32 and 6.75 ppm corresponding to NH₂ protons, δ 2.615 ppm for CH₂ groups adjacent to nitrogen, and δ 2.164 ppm for terminal CH₂ groups [18]. The symmetrical tripodal structure results in simplified spectra due to equivalent environments for the three propionamide arms.

¹³C NMR spectroscopy demonstrates three distinct carbon environments reflecting the molecular symmetry. The carbonyl carbons appear at δ 173.50 ppm, characteristic of amide carbonyls, while nitrogen-bound carbons resonate at δ 49.03 ppm and terminal methylene carbons at δ 32.83 ppm [18]. This pattern confirms the expected connectivity and provides quantitative verification of the tripodal structure.

Infrared (FTIR) spectroscopy reveals multiple characteristic absorption bands reflecting the various functional groups present. Amide I bands typically appear in the 1650-1680 cm⁻¹ region, corresponding to C=O stretching vibrations, while Amide II bands occur around 1550-1650 cm⁻¹, representing coupled N-H bending and C-N stretching modes [4] [19] [20]. The multiple amide functionalities create complex overlapping patterns that serve as distinctive fingerprints for identification.

N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region, with primary amides typically showing two bands corresponding to symmetric and antisymmetric stretching modes [19] [11]. C-H stretching modes from the aliphatic chains appear below 3000 cm⁻¹, distinguishing them from N-H stretches and confirming the saturated carbon framework [21].

Raman spectroscopy, while not extensively documented for this specific compound, would be expected to complement FTIR analysis by emphasizing different vibrational modes. C-C stretching and C-N stretching vibrations would be prominent in Raman spectra, providing additional structural confirmation. The symmetric tripodal arrangement should result in characteristic patterns distinguishable from linear or branched amide analogues.

Mass spectrometry confirms the molecular composition with a molecular ion peak at m/z 230 [22], consistent with the molecular formula C₉H₁₈N₄O₃. Fragmentation patterns would reveal characteristic losses corresponding to propionamide units and smaller fragments, providing additional structural verification.

| Technique | Key Characteristics | Chemical Shift/Frequency | Structural Information | Reference |

|---|---|---|---|---|

| ¹H NMR | NH₂, CH₂ patterns | δ 7.32, 6.75, 2.615, 2.164 ppm | Tripodal symmetry | [18] |

| ¹³C NMR | Carbonyl, aliphatic carbons | δ 173.50, 49.03, 32.83 ppm | Three carbon environments | [18] |

| FTIR | Amide I, II, N-H, C-H bands | 1650-1680, 1550-1650, 3300-3500 cm⁻¹ | Multiple amide groups | [4] [19] [20] |

| Mass Spec | Molecular ion | m/z 230 | Molecular confirmation | [22] |

| Raman | C-C, C-N stretches | Various frequencies | Symmetric structure | [23] |